molecular formula C12H16FNO5S2 B2633362 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine CAS No. 1448073-57-1

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine

Cat. No.: B2633362
CAS No.: 1448073-57-1
M. Wt: 337.38
InChI Key: LNQGSQCPURYLKN-UHFFFAOYSA-N
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Description

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a chemical compound characterized by the presence of a fluorine atom, a methoxy group, and two sulfonyl groups attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves the reaction of 5-fluoro-2-methoxybenzenesulfonyl chloride with 3-(methylsulfonyl)pyrrolidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidine
  • 1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-4-(2-pyridinyl)piperazine
  • 1-(5-Fluoro-2-methoxyphenyl)ethanol

Uniqueness

1-((5-Fluoro-2-methoxyphenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. The dual sulfonyl groups also enhance its reactivity and versatility in chemical synthesis.

Properties

IUPAC Name

1-(5-fluoro-2-methoxyphenyl)sulfonyl-3-methylsulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO5S2/c1-19-11-4-3-9(13)7-12(11)21(17,18)14-6-5-10(8-14)20(2,15)16/h3-4,7,10H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQGSQCPURYLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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